molecular formula C19H10Cl2F3N5O B2585086 1-(4-Chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]pyridazin-4-one CAS No. 318498-11-2

1-(4-Chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]pyridazin-4-one

Cat. No. B2585086
CAS RN: 318498-11-2
M. Wt: 452.22
InChI Key: FKWWVSRLGIPKLD-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]pyridazin-4-one is a useful research compound. Its molecular formula is C19H10Cl2F3N5O and its molecular weight is 452.22. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]pyridazin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]pyridazin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research has demonstrated the synthesis of highly functionalized pyrazoles and pyridazinones from related compounds, highlighting methods to create bicyclic structures with potential applications in medicinal chemistry and material science. For instance, Pilgram and Skiles (1988) explored the instability of trifluoromethyl groups linked to carbon, leading to new heterocyclizations, indicating a pathway for generating novel compounds with potentially unique properties (Pilgram & Skiles, 1988).

Antioxidant and Antimicrobial Activity

A novel series of compounds similar to the specified chemical, exhibiting antioxidant and antimicrobial activities, was synthesized by Bonacorso et al. (2015). This study showcases the potential of these compounds in pharmaceutical applications, especially considering their effectiveness against a range of yeasts, dermatophytes, and filamentous fungi (Bonacorso et al., 2015).

Molecular Docking and Pharmacological Potential

Katariya et al. (2021) investigated novel 1,3-oxazole clubbed pyridyl-pyrazolines for their anticancer and antimicrobial properties, utilizing molecular docking studies to explore their pharmacological potential. This research underlines the importance of structural modifications in enhancing the biological activity of such compounds, which might be applicable to the chemical (Katariya et al., 2021).

Synthesis of Pyridazinones and Pyrazoles

Sayed et al. (2002) and other researchers have developed methods for synthesizing pyridazinones, pyridazin-6-imines, and related compounds, demonstrating the versatility of these chemical frameworks for creating diverse molecular entities with a variety of applications in drug development and beyond (Sayed et al., 2002).

properties

IUPAC Name

1-(4-chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Cl2F3N5O/c20-12-1-3-13(4-2-12)28-8-6-16(30)17(27-28)15-5-7-29(26-15)18-14(21)9-11(10-25-18)19(22,23)24/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWWVSRLGIPKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=O)C(=N2)C3=NN(C=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl2F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]pyridazin-4-one

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